3-Chloro-4-(2,5-dimethylphenoxy)aniline
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Overview
Description
3-Chloro-4-(2,5-dimethylphenoxy)aniline: is an organic compound with the molecular formula C({14})H({14})ClNO and a molecular weight of 247.72 g/mol . This compound is characterized by the presence of a chloro group, a dimethylphenoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline typically involves the following steps:
Nitration of 2,5-dimethylphenol: The starting material, 2,5-dimethylphenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2,5-dimethyl-4-nitrophenol.
Reduction of the nitro group: The nitro group in 2,5-dimethyl-4-nitrophenol is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2,5-dimethyl-4-aminophenol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2,5-dimethylphenoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aniline moiety can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., acetic acid, water).
Reduction: Reducing agents (e.g., iron powder, catalytic hydrogenation), solvents (e.g., ethanol, water).
Major Products
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Scientific Research Applications
3-Chloro-4-(2,5-dimethylphenoxy)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2,5-dimethylphenoxy)aniline depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of reactive functional groups (chloro, aniline) allows it to participate in various chemical transformations, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: Similar structure but lacks the dimethylphenoxy group.
4-(2,5-Dimethylphenoxy)aniline: Similar structure but lacks the chloro group.
2,5-Dimethylphenol: Precursor in the synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline.
Uniqueness
This compound is unique due to the combination of its chloro, dimethylphenoxy, and aniline groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-chloro-4-(2,5-dimethylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(16)8-12(13)15/h3-8H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMUBLNKRNLDBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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